2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine
Description
Chemical Identity and Nomenclature of 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine
The compound is systematically named tert-butyl N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]carbamate according to IUPAC guidelines. This nomenclature reflects its core pyridine ring substituted at the 2-position with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) moiety and a trifluoromethyl group at the 5-position. Alternative names include:
| Synonym | CAS Registry Number |
|---|---|
| This compound | 1216276-20-8 |
| tert-Butyl ((5-(trifluoromethyl)pyridin-2-yl)methyl)carbamate | 1216276-20-8 |
| MFCD13187674 | 1216276-20-8 |
The Boc group (tert-butoxycarbonyl) serves as a temporary protective moiety for the primary amine, enabling selective reactivity during multi-step syntheses. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, traits critical in pharmaceutical applications.
Structural Features and Molecular Formula
The molecular formula of this compound is C₁₂H₁₅F₃N₂O₂ , with a molecular weight of 276.255 g/mol . Key structural components include:
- Pyridine Ring : A six-membered aromatic heterocycle with one nitrogen atom, providing a planar framework for electronic interactions.
- Trifluoromethyl Group (-CF₃) : Located at the 5-position, this electron-withdrawing group influences the ring’s electronic density and steric profile.
- Boc-Protected Aminomethyl Group (-CH₂NHBoc) : Positioned at the 2-position, this substituent combines a methylene bridge, a secondary amine, and the Boc protective group.
The Boc group’s tert-butyl moiety creates steric hindrance, shielding the amine from undesired reactions during synthetic processes. The compound’s exact mass is 276.109 g/mol , as confirmed by high-resolution mass spectrometry.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅F₃N₂O₂ |
| Molecular Weight | 276.255 g/mol |
| Exact Mass | 276.109 g/mol |
| Topological Polar Surface Area | 54.7 Ų |
| LogP (Partition Coefficient) | 2.8 (estimated) |
Relevance of Pyridine Derivatives in Chemical Research
Pyridine derivatives occupy a central role in medicinal chemistry due to their pharmacological versatility. Over 20% of FDA-approved drugs contain pyridine or related heterocycles. The trifluoromethylpyridine scaffold, in particular, is valued for:
- Enhanced Bioavailability : The -CF₃ group improves membrane permeability and resistance to oxidative metabolism.
- Electron-Deficient Character : Facilitates interactions with biological targets through dipole and π-stacking interactions.
- Synthetic Flexibility : Functionalization at multiple positions enables the creation of diverse analogs for structure-activity relationship (SAR) studies.
In this compound, the Boc group allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), enabling subsequent coupling reactions in peptide and small-molecule synthesis. This dual functionality—protective group and aromatic heterocycle—makes the compound a linchpin in designing kinase inhibitors, antiviral agents, and agrochemicals.
Recent studies highlight its utility in Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives of pyridine facilitate carbon-carbon bond formation. For example, tert-butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate, a related compound, demonstrates the scaffold’s adaptability in constructing biaryl structures.
Properties
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-5-4-8(6-16-9)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBRLCPKYUNNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856624 | |
| Record name | tert-Butyl {[5-(trifluoromethyl)pyridin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216276-20-8 | |
| Record name | tert-Butyl {[5-(trifluoromethyl)pyridin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The foundational approach involves the condensation of 2,3-dichloro-5-(trifluoromethyl)pyridine with nitromethane in the presence of a strong base, followed by hydrogenation of the intermediate nitro compound. This method, detailed in US Patent 7,608,720B2, leverages the nucleophilic substitution of chlorine at the 2-position of the pyridine ring.
The reaction proceeds via a two-step sequence:
-
Nitroalkane Condensation : Nitromethane acts as a carbon nucleophile, displacing the chlorine atom at the 2-position under basic conditions. Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) facilitates this step, yielding 3-chloro-2-nitromethyl-5-(trifluoromethyl)pyridine.
-
Catalytic Hydrogenation : The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen gas, producing 3-chloro-2-aminomethyl-5-(trifluoromethyl)pyridine hydrochloride.
Table 1: Representative Reaction Conditions for Nitromethane Condensation
| Parameter | Value/Description |
|---|---|
| Starting Material | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Base | Potassium tert-butoxide (2 eq.) |
| Solvent | DMSO |
| Temperature | 20–27°C (exothermic) |
| Reaction Time | 14 hours |
| Workup | Ethyl acetate extraction, aqueous washes |
Hydrogenation and Boc Protection
The hydrogenation step employs Pd/C (5% loading) in methanolic HCl under 5 bar H₂ pressure at room temperature for 26 hours. Subsequent Boc protection of the primary amine is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a tertiary amine base, such as triethylamine (TEA), to yield the final product.
Table 2: Hydrogenation and Protection Parameters
| Step | Conditions |
|---|---|
| Catalyst | 5% Pd/C |
| Acid | Methanolic HCl (2 eq.) |
| Pressure | 5 bar H₂ |
| Boc Protection Reagent | Boc₂O (1.1 eq.) |
| Base | TEA (3 eq.) |
| Solvent | DCM |
Glycine Imine Coupling and Hydrolysis
Benzophenone Glycine Imine Intermediate
An alternative route, disclosed in EP Patent 1,422,220A1, utilizes a glycine imine derivative to introduce the aminomethyl group. The process involves:
-
Imine Formation : Benzophenone glycine ethyl ester is condensed with 2,3-dichloro-5-(trifluoromethyl)pyridine in propionitrile using potassium carbonate (K₂CO₃) and tetraethylammonium bromide (TEAB) as a phase-transfer catalyst.
-
Hydrolysis : The imine intermediate is hydrolyzed with aqueous HCl at 20–25°C to yield the glycine ester hydrochloride.
-
Boc Protection : The free amine is protected using Boc₂O under standard conditions.
Table 3: Glycine Imine Coupling Parameters
| Parameter | Value/Description |
|---|---|
| Pyridine Derivative | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Catalyst | TEAB (0.05 eq.) |
| Base | Dry K₂CO₃ |
| Solvent | Propionitrile |
| Temperature | Reflux (105°C) |
| Reaction Time | 6 hours |
Advantages and Limitations
This method avoids nitro intermediates, potentially improving safety profiles. However, it requires meticulous control of hydrolysis conditions to prevent epimerization or over-acidification. The reported yield for the coupling step is 85%, with Boc protection proceeding quantitatively.
Boc Protection Strategies
Standard Boc Activation Conditions
Both synthetic routes converge at the Boc protection step. Optimal conditions involve:
-
Solvent : Dichloromethane or tetrahydrofuran (THF).
-
Base : Triethylamine or N,N-diisopropylethylamine (DIPEA).
-
Stoichiometry : 1.1–1.2 equivalents of Boc₂O relative to the amine.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
Chemical Reactions Analysis
Types of Reactions
2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Amidation: The compound can react with isocyanate intermediates to form amides.
Common Reagents and Conditions
Deprotection: Boc deprotection is commonly achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form various substituted pyridines or amides.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in organic synthesis due to its unique structural features. The presence of both the N-Boc (tert-butoxycarbonyl) protecting group and the trifluoromethyl group enhances its reactivity and versatility.
Key Reactions:
- Substitution Reactions: The Boc-protected amine can be deprotected to yield the free amine, which can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
- Amidation: It can react with isocyanate intermediates to form amides, expanding the range of compounds that can be synthesized from it.
- Oxidation and Reduction: The pyridine ring can undergo various oxidation and reduction reactions under suitable conditions.
Medicinal Chemistry
In medicinal chemistry, 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine is explored for its potential therapeutic applications, particularly in developing drugs targeting the central nervous system (CNS).
Case Study:
A study investigated the compound's role as a precursor for synthesizing NR2B receptor antagonists, which are promising candidates for treating neuropathic pain and Parkinson’s disease. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in pharmacological applications .
Material Science
The compound's unique properties make it a candidate for developing novel materials. Its chemical structure allows for modifications that can lead to materials with specific functionalities.
Applications:
- Polymer Chemistry: this compound can be used to synthesize polymers with tailored properties, such as increased thermal stability or enhanced mechanical strength.
- Nanotechnology: Its derivatives may serve as building blocks for nanostructures with applications in electronics or sensors.
Mechanism of Action
The mechanism of action of 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The Boc-protected amine can be deprotected to yield the free amine, which can then interact with enzymes or receptors in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(N-Boc-aminomethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)pyridine: Lacks the N-Boc-aminomethyl group, limiting its reactivity in certain synthetic applications.
Uniqueness
2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the N-Boc-aminomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group and a Boc-protected amine contributes to its reactivity and interaction with biological systems. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C10H12F3N2O
Molecular Weight: 236.21 g/mol
The compound features a pyridine ring substituted at the 2-position with an N-Boc-aminomethyl group and at the 5-position with a trifluoromethyl group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyridine Ring: Starting from commercially available pyridine derivatives.
- Introduction of the Trifluoromethyl Group: This can be achieved through various fluorination methods, often utilizing reagents like trifluoroacetic anhydride or other fluorinating agents.
- Boc Protection: The amine is protected using Boc anhydride in the presence of a base to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity to target proteins, while the N-Boc group allows for selective interactions in biological assays.
In Vitro Studies
-
Anticancer Activity:
- Research indicates that compounds with similar structures can induce apoptosis in cancer cells by disrupting microtubule dynamics and triggering cell cycle arrest. For instance, studies have shown that pyridine derivatives can inhibit tubulin polymerization, leading to increased cytotoxicity in various cancer cell lines .
Compound IC50 (µM) Cell Line This compound 5.0 HeLa Control (Colchicine) 0.1 HeLa -
Enzyme Inhibition:
- The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they affect gene expression by modifying histones . The presence of the trifluoromethyl group may enhance the inhibitory potency compared to non-fluorinated analogs.
Case Studies
-
Study on Antitumor Efficacy:
A study demonstrated that derivatives similar to this compound exhibited significant antitumor activity against glioblastoma cells. The mechanism involved induction of methuosis—a form of cell death distinct from apoptosis—by disrupting cellular homeostasis . -
Fluorination Impact:
Another investigation highlighted how fluorination, particularly at the 5-position, increased the potency of pyridine-based compounds against various human cancer cell lines, showcasing the importance of structural modifications in enhancing biological activity .
Q & A
Basic: What are the key synthetic routes for preparing 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine?
Answer:
A common synthetic pathway involves nucleophilic substitution of a bromomethyl or chloromethyl precursor (e.g., 2-(bromomethyl)-5-(trifluoromethyl)pyridine) with a Boc-protected amine. The reaction typically proceeds under mild basic conditions (e.g., K₂CO₃ in DMF) at 50–80°C, followed by purification via silica gel chromatography (EtOAc/hexane gradients). This method leverages the leaving-group ability of halogens and the stability of the Boc group under these conditions . Alternative routes may involve reductive amination or Pd-catalyzed coupling for more complex derivatives.
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?
Answer:
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, polarizing the pyridine ring and activating specific positions for Pd-catalyzed C–H functionalization. Computational studies (e.g., DFT with B3LYP functionals) show that the -CF₃ group reduces electron density at the ortho and para positions, favoring regioselective arylation at the meta position. Experimental validation involves synthesizing Ir(III) complexes via Pd-catalyzed C–H bond activation, where regioselectivity is controlled by fluorinated aryl groups .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
Key techniques include:
- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns (e.g., Boc-group protons at δ 1.3–1.5 ppm, -CF₃ splitting in ¹⁹F NMR).
- High-resolution mass spectrometry (HRMS) : For molecular ion verification.
- FT-IR : To identify Boc-group carbonyl stretches (~1680–1720 cm⁻¹).
- HPLC : For purity assessment (>95% by area normalization).
Data should match predicted splitting patterns and retention times from analogous compounds .
Advanced: How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?
Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) calculates electronic properties, such as frontier molecular orbitals (HOMO/LUMO) and charge distribution. These models predict reaction sites, transition states, and thermodynamic stability. For example, DFT can simulate the activation energy for Boc-group deprotection under acidic conditions or the regioselectivity of cross-coupling reactions, guiding experimental design .
Basic: What are the stability considerations for the Boc-protected amine under common reaction conditions?
Answer:
The Boc group is stable under basic and neutral conditions but cleaves under acidic (e.g., TFA/HCl) or high-temperature (>100°C) environments. Stability tests involve exposing the compound to varying pH (1–14) and monitoring decomposition via TLC or HPLC. For long-term storage, keep at –20°C in inert atmosphere to prevent hydrolysis .
Advanced: How does the Boc group modulate biological activity in medicinal chemistry applications?
Answer:
The Boc group enhances solubility and membrane permeability while protecting the amine from metabolic degradation. Comparative studies involve synthesizing Boc-protected and deprotected analogs, followed by bioactivity assays (e.g., enzyme inhibition, cell viability). For instance, Boc removal may increase binding affinity to target proteins by exposing the free amine for hydrogen bonding .
Advanced: What strategies optimize regioselective functionalization of the pyridine ring?
Answer:
Regioselectivity is controlled by:
- Directing groups : Utilize -CF₃ or fluorine atoms to steer Pd-catalyzed C–H activation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
- Substituent electronic effects : Electron-withdrawing groups (-CF₃) favor nucleophilic attack at electron-deficient positions.
Case studies include synthesizing 2-aryl-5-(trifluoromethyl)pyridines via Pd-catalyzed coupling with >90% regioselectivity .
Basic: How to troubleshoot low yields in the final purification step?
Answer:
Common fixes:
- Column chromatography optimization : Adjust solvent polarity (e.g., EtOAc/hexane from 10% to 30% EtOAc).
- Precipitation : Add antisolvents (e.g., hexane) to crash out the product.
- Acid-base extraction : For Boc-protected amines, use aqueous NaHCO₃ to remove acidic byproducts.
Monitor intermediates by TLC to identify side reactions (e.g., Boc deprotection) .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The reaction follows an Sₙ2 mechanism, where the Boc-amine acts as a nucleophile attacking the electrophilic carbon adjacent to the leaving group (Br/Cl). Kinetic studies (variable-temperature NMR) and isotope effects (KIE) confirm the bimolecular pathway. Steric hindrance from the Boc group may slow reactivity, requiring elevated temperatures or phase-transfer catalysts .
Advanced: How to design derivatives for enhanced photophysical properties?
Answer:
Introduce conjugated aryl groups via Pd-catalyzed cross-coupling to extend π-systems, improving luminescence. For example, Ir(III) complexes with 2-aryl-5-(trifluoromethyl)pyridine ligands exhibit tunable emission wavelengths (450–600 nm) based on substituent electronic effects. Time-dependent DFT (TD-DFT) models predict excited-state behavior for rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
